
Pentmethrin
Overview
Description
Pentmethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and household pest control. It is known for its high efficacy against a broad range of insects, including mosquitoes, ticks, and agricultural pests. This compound is a derivative of natural pyrethrins extracted from Chrysanthemum cinerariaefolium and is designed to be more stable and effective than its natural counterparts .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentmethrin is synthesized through the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The process yields a mixture of cis and trans isomers, which are then separated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by distillation and crystallization to obtain the pure compound. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Pentmethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products, which are less toxic and more environmentally friendly.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chrysanthemic acid and 3-phenoxybenzyl alcohol.
Photodegradation: Exposure to sunlight can break down this compound into less harmful compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Photodegradation: Ultraviolet light is used to study the photodegradation pathways of this compound.
Major Products Formed
Oxidation: Various carboxylic acids and alcohols.
Hydrolysis: Chrysanthemic acid and 3-phenoxybenzyl alcohol.
Photodegradation: Multiple smaller organic molecules.
Scientific Research Applications
Pentmethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use in treating parasitic infections like scabies and lice.
Industry: Used in the development of new insecticidal formulations and pest control strategies
Mechanism of Action
Pentmethrin acts on the nerve cell membrane of insects to disrupt the sodium channel current, which regulates the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests, ultimately causing their death. The compound specifically targets the sodium channels in the nerve cells, making it highly effective against a wide range of insects .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: Known for its higher toxicity and longer residual activity compared to pentmethrin.
Deltamethrin: Highly effective against a broad range of pests but with different environmental persistence.
Uniqueness of this compound
This compound is unique due to its balanced efficacy and safety profile. It provides effective pest control while being less toxic to mammals compared to other pyrethroids like cypermethrin. Its relatively short environmental persistence also makes it a more environmentally friendly option .
Properties
IUPAC Name |
(1-cyano-2-methylpent-2-enyl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-5-6-9(2)11(8-18)20-14(19)13-10(7-12(16)17)15(13,3)4/h6-7,10-11,13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWOGKNOZXPLBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(C#N)OC(=O)C1C(C1(C)C)C=C(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058186 | |
Record name | Pentmethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79302-84-4 | |
Record name | Pentmethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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